molecular formula C8H7NO2S2 B1606148 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one CAS No. 4703-95-1

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Cat. No.: B1606148
CAS No.: 4703-95-1
M. Wt: 213.3 g/mol
InChI Key: POEGXFNVFURMLC-UHFFFAOYSA-N
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Description

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer and Antiangiogenic Activities

Research has shown that derivatives of thioxothiazolidin-4-one, including compounds related to 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one, exhibit significant anticancer and antiangiogenic effects. These derivatives have been synthesized and tested against transplantable mouse tumor models, demonstrating their potential to reduce tumor volume and cell number, increase the lifespan of tumor-bearing mice, and inhibit tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction

In another study, the cytotoxic effects and apoptosis induction capabilities of these compounds were evaluated in human leukemia cells. The research found that certain derivatives exhibit moderate to strong antiproliferative activity, affecting cell cycle stages and dose-dependently in leukemia cell lines. This underscores the importance of the thiazolidinone framework and furan moiety in their anticancer properties (Chandrappa et al., 2009).

Selective Inhibitors for Inflammatory and Autoimmune Diseases

Further, a novel series of furan-2-ylmethylene thiazolidinediones has been identified as selective, ATP-competitive inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a promising target for inflammatory and autoimmune diseases. The studies involved structure-based design and identified key pharmacophore features contributing to potency and selectivity (Pomel et al., 2006).

Antifibrotic and Anticancer Activities

Another interesting aspect of research on these compounds is their antifibrotic and anticancer activities. Derivatives have been synthesized and evaluated, showing significant reduction in the viability of fibroblasts without possessing direct anticancer effects, indicating their potential as antifibrotic agents without cytotoxicity (Kaminskyy et al., 2016).

Antimicrobial and Antitubercular Agents

Moreover, tetrahydropyrimidine–isatin hybrids incorporating the furan-2-ylmethylene thiazolidin-4-one structure have been explored for their antibacterial, antifungal, and anti-tubercular activities, showing potential as broad-spectrum antimicrobial agents (Akhaja & Raval, 2012).

Properties

IUPAC Name

3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEGXFNVFURMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339631
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-95-1
Record name 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FURFURYL-RHODANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-furaldehyde (43 mL) in hot glacial acetic acid (340 mL) was added rhodanine (68.4 g) and sodium acetate (128.4 g). The solution was refluxed for 0.5 hour and poured into water (2.6 L). The precipitate was collected by filtration and washed with water (1.4 L), ethanol (500 mL), and diethyl ether (200 mL). Recrystallization from acetone gave furfuryl rhodanine (97.4 g). The structure of the product was confirmed by NMR.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
128.4 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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